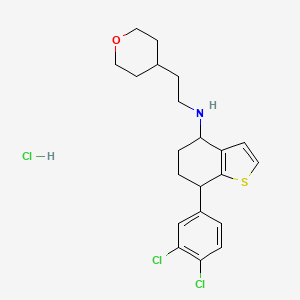
Antifungal agent 22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 22 involves the preparation of a vinyl sulfate compound. The synthetic route typically includes the reaction of a suitable precursor with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfate group. The reaction conditions often require anhydrous solvents and low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Antifungal agent 22 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfate group to a sulfide.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the vinyl group under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted vinyl derivatives, which can have varying degrees of antifungal activity .
Scientific Research Applications
Antifungal agent 22 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of vinyl sulfates and their derivatives.
Biology: The compound is employed in research on fungal biology and the mechanisms of antifungal resistance.
Industry: The compound is explored for its use in developing new antifungal coatings and materials.
Mechanism of Action
Antifungal agent 22 exerts its effects by inhibiting key enzymes involved in fungal cell wall synthesis. It targets the enzyme glucan synthase, which is essential for the production of β-glucan, a critical component of the fungal cell wall. By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to fungal cell death .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A widely used antifungal that inhibits ergosterol synthesis.
Itraconazole: Another antifungal that targets ergosterol synthesis but has a broader spectrum of activity.
Amphotericin B: A polyene antifungal that binds to ergosterol, causing cell membrane disruption.
Uniqueness
Antifungal agent 22 is unique due to its vinyl sulfate structure, which provides a different mechanism of action compared to azoles and polyenes. Its ability to inhibit glucan synthase makes it a valuable addition to the antifungal arsenal, especially in cases where resistance to other antifungals is an issue .
Properties
Molecular Formula |
C21H26Cl3NOS |
|---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
7-(3,4-dichlorophenyl)-N-[2-(oxan-4-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophen-4-amine;hydrochloride |
InChI |
InChI=1S/C21H25Cl2NOS.ClH/c22-18-3-1-15(13-19(18)23)16-2-4-20(17-8-12-26-21(16)17)24-9-5-14-6-10-25-11-7-14;/h1,3,8,12-14,16,20,24H,2,4-7,9-11H2;1H |
InChI Key |
ZARZBTBMGXXGGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1C3=CC(=C(C=C3)Cl)Cl)SC=C2)NCCC4CCOCC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141714.png)
![1-Amino-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea](/img/structure/B15141720.png)

![[[N'-[(4S)-4-acetamido-5-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethylamino]-5-oxopentyl]carbamimidoyl]amino]phosphonic acid](/img/structure/B15141737.png)

![1-[(2R,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141747.png)
![propan-2-yl (2S)-2-[[[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B15141755.png)




